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Introduction

The measurement of antioxidant capacity is crucial in various fields, including food science,
pharmacology, and clinical diagnostics, to understand and harness the protective effects of
antioxidants against oxidative stress. The CUPRAC (Cupric Reducing Antioxidant Capacity)
assay, utilizing Neocuproine hemihydrate, is a robust and versatile spectrophotometric
method for determining the total antioxidant capacity of a wide range of substances.[1] This
method is based on the reduction of the Cu(ll)-Neocuproine complex to the Cu(l)-Neocuproine
complex by antioxidants, which results in a distinct color change with maximum absorbance at
450 nm.[2]

The CUPRAC assay offers several advantages over other antioxidant capacity assays, such as
the Ferric Reducing Antioxidant Power (FRAP) and DPPH (2,2-diphenyl-1-picrylhydrazyl)
assays. These advantages include its operation at a physiological pH of 7, its ability to measure
both hydrophilic and lipophilic antioxidants, and its responsiveness to thiol-containing
antioxidants like glutathione.[3] This application note provides a detailed protocol for the
CUPRAC assay, including reagent preparation, standard and sample analysis, and data
interpretation.

Principle of the Assay
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The CUPRAC assay is an electron transfer-based method.[4] The core of the assay is the
reduction of the cupric ion (Cu?*) to the cuprous ion (Cu*) by antioxidant compounds. In the
presence of neocuproine (2,9-dimethyl-1,10-phenanthroline), the resulting Cu* forms a stable,
orange-yellow chelate complex, bis(neocuproine)copper(l), which exhibits a strong absorbance
at approximately 450 nm.[2] The increase in absorbance at this wavelength is directly
proportional to the total antioxidant capacity of the sample.

Chemical Reaction Mechanism
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Caption: The chemical reaction at the core of the CUPRAC assay.

Experimental Protocols

This section provides detailed protocols for performing the CUPRAC assay using both a
standard spectrophotometer and a 96-well microplate reader.

Reagent Preparation

Freshly prepared reagents are recommended for optimal performance.

o Copper(ll) Chloride (CuClz) Solution (10 mM): Dissolve 0.1705 g of CuClz:2H20 in deionized
water and make up to a final volume of 100 mL.

» Neocuproine Hemihydrate Solution (7.5 mM): Dissolve 0.0815 g of neocuproine
hemihydrate in 96% ethanol and make up to a final volume of 50 mL.[5]
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e Ammonium Acetate Buffer (1 M, pH 7.0): Dissolve 77.08 g of ammonium acetate in
deionized water, adjust the pH to 7.0 with acetic acid or ammonia, and make up to a final
volume of 1 L.[5]

e Trolox Standard Stock Solution (1 mM): Dissolve 0.0250 g of Trolox in 96% ethanol and
make up to a final volume of 100 mL. Store in the dark at 4°C. For assays requiring agueous
standards, a solvent mixture such as methanol/water may be necessary to ensure complete
dissolution.[6]

Standard Cuvette Protocol

o Prepare the CUPRAC Reagent Mixture: In a test tube, mix 1 mL of 10 mM CuClz solution, 1
mL of 7.5 mM neocuproine solution, and 1 mL of 1 M ammonium acetate buffer.[5]

o Prepare Trolox Standards: Prepare a series of Trolox dilutions from the stock solution (e.g.,
0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) using the same solvent as the stock.

e Reaction:

o Blank: To a cuvette, add 1 mL of the CUPRAC reagent mixture and 1.1 mL of the solvent
used for the standards/samples.

o Standards: To separate cuvettes, add 1 mL of the CUPRAC reagent mixture, a specific
volume (x mL) of each Trolox standard, and (1.1 - x) mL of the solvent.

o Samples: To separate cuvettes, add 1 mL of the CUPRAC reagent mixture, a specific
volume (x mL) of the sample, and (1.1 - x) mL of the solvent.

¢ Incubation: Mix the contents of each cuvette thoroughly and incubate at room temperature
for 30 minutes in the dark.[1] For some slow-reacting antioxidants, incubation at 50°C for 20
minutes may be necessary.[1]

» Measurement: Measure the absorbance of the standards and samples against the blank at
450 nm.

96-Well Microplate Protocol

» Prepare Reagents: Prepare the reagents as described in the reagent preparation section.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.researchgate.net/post/How_to_prepare_blank_for_CUPRAC_assay2
https://pmc.ncbi.nlm.nih.gov/articles/PMC12190020/
https://www.researchgate.net/post/How_to_prepare_blank_for_CUPRAC_assay2
https://pubmed.ncbi.nlm.nih.gov/19082947/
https://pubmed.ncbi.nlm.nih.gov/19082947/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1403243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Prepare Trolox Standards: Prepare a series of Trolox dilutions as described in the cuvette
protocol.

e Assay Procedure:

o

Add 50 pL of CuCl2 solution (10 mM), 50 pL of neocuproine solution (7.5 mM), and 50 pL
of ammonium acetate buffer (1 M, pH 7.0) to each well of a 96-well microplate.[6]

o

Add 50 pL of the appropriate solvent to the blank wells.

[¢]

Add 50 pL of each Trolox standard to the respective wells.

[¢]

Add 50 pL of each sample to the respective wells.
 Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

* Measurement: Read the absorbance at 450 nm using a microplate reader.

Experimental Workflow
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Caption: A streamlined workflow for the CUPRAC antioxidant assay.

Sample Preparation

Proper sample preparation is critical for accurate results.
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 Biological Fluids (e.g., Serum, Plasma): For hydrophilic antioxidants, proteins can be
precipitated by adding perchloric acid, followed by centrifugation. The supernatant is then
used for the assay. For lipophilic antioxidants, extraction with a solvent like n-hexane from an
ethanolic solution of the serum is required.[3]

o Food and Beverages (e.g., Fruit Juices, Tea): Samples can often be diluted with deionized
water and filtered to remove any particulate matter before analysis.[7] For samples
containing flavonoid glycosides, acid hydrolysis (e.g., with 1.2 M HCI in 50% methanol) can
be performed to release the more active aglycones.[1]

Data Presentation

The antioxidant capacity of the samples is typically expressed as Trolox Equivalent Antioxidant
Capacity (TEAC). This is determined by comparing the absorbance of the sample to a standard
curve generated with known concentrations of Trolox.

Trolox Equivalent Antioxidant Capacity (TEAC) of
Common Antioxidants
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Antioxidant Compound TEAC (CUPRAC)
Flavonoids

Quercetin 4.34

Catechin 4.13

Epicatechin 3.84

Rutin 2.56

Naringenin 1.63

Phenolic Acids

Gallic Acid 3.65
Caffeic Acid 2.45
Ferulic Acid 191
Vitamins

Ascorbic Acid (Vitamin C) 1.10
o-Tocopherol (Vitamin E) 1.07
Other

Uric Acid 1.15
Glutathione (reduced) 0.98

Note: TEAC values can vary slightly depending on the specific reaction conditions and the
laboratory.

Conclusion

The spectrophotometric analysis of antioxidants using Neocuproine hemihydrate via the
CUPRAC assay is a reliable, efficient, and versatile method suitable for a wide range of
applications in research and development. Its advantages, including physiological pH operation
and broad applicability to different types of antioxidants, make it a valuable tool for assessing
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the total antioxidant capacity of various samples. By following the detailed protocols outlined in
this application note, researchers can obtain accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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